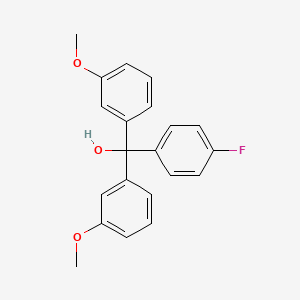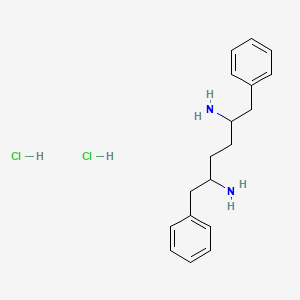![molecular formula C9H9NO3 B15285862 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid](/img/structure/B15285862.png)
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid typically involves the reaction of 4-formyl-2-methylbenzoic acid with hydroxylamine hydrochloride . The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Esterification can be carried out using alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-[(Nitroimino)methyl]-2-methylbenzoic Acid
Reduction: 4-[(Aminoimino)methyl]-2-methylbenzoic Acid
Substitution: Various esters and amides depending on the reactants used.
Applications De Recherche Scientifique
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Hydroxyimino)methyl]benzoic Acid: This compound is similar but lacks the methyl group at the 2-position.
3,4,5-Trihydroxy-2-[(hydroxyimino)methyl]benzoic Acid: This compound has additional hydroxyl groups, which can influence its reactivity and biological activity.
Uniqueness
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid is unique due to the presence of both the hydroxyimino and carboxylic acid functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
4-(hydroxyiminomethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-4-7(5-10-13)2-3-8(6)9(11)12/h2-5,13H,1H3,(H,11,12) |
Clé InChI |
JXVSFQSFOGVVPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=NO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)
![2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-](/img/structure/B15285801.png)

![5-chloro-N-[4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B15285817.png)

![3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6h-dibenzo[b,d]pyran](/img/structure/B15285830.png)





